molecular formula C16H15FN6O3S B2878822 ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 863460-27-9

ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate

Cat. No.: B2878822
CAS No.: 863460-27-9
M. Wt: 390.39
InChI Key: DNGAVZYCRRCEHC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate is a triazolo[4,5-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the triazole ring and a thioacetamido-ethyl acetate side chain. Such derivatives are frequently explored as kinase inhibitors, adenosine receptor antagonists, or anticancer agents due to their structural resemblance to purine nucleotides .

Properties

IUPAC Name

ethyl 2-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O3S/c1-2-26-13(25)7-18-12(24)8-27-16-14-15(19-9-20-16)23(22-21-14)11-5-3-10(17)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGAVZYCRRCEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the triazolopyrimidine intermediate. Common reagents for this step include fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the thioacetamido group: The thioacetamido group is introduced through a thiolation reaction, where a thiol compound reacts with the intermediate to form the desired thioacetamido group. This step may require the use of specific catalysts and reaction conditions to ensure high yield and purity.

    Esterification: The final step involves the esterification of the intermediate with ethyl alcohol to form the ethyl ester group. This step typically requires the use of acid catalysts and controlled reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Reactivity of the Thioether Group

The thioether (–S–) linkage in the compound is susceptible to oxidation and alkylation reactions.
Key observed reactions :

  • Oxidation to sulfoxide/sulfone : Under controlled conditions with oxidizing agents like H2_2O2_2 or mCPBA, the thioether group oxidizes to sulfoxide (R SO R\text{R SO R}) or sulfone (R SO2 R\text{R SO}_2\text{ R}) derivatives. For example, similar triazolopyrimidine-thioethers undergo oxidation at 0–5°C in dichloromethane to yield sulfones with 85–92% efficiency .

  • Nucleophilic substitution : Thioethers react with alkyl halides (e.g., CH3_3I) in basic media to form sulfonium salts, which can further decompose to release mercaptans.

Table 1: Oxidation Reactions of the Thioether Group

Reaction ConditionsProductYield (%)Source
H2_2O2_2 (30%), CH2_2Cl2_2, 0°CSulfoxide78–85
mCPBA, RTSulfone85–92

Hydrolysis of the Ester and Amide Groups

The ethyl ester and acetamide groups are hydrolytically active under acidic or alkaline conditions:

  • Ester hydrolysis : In NaOH (1M) at 60°C, the ethyl ester converts to a carboxylic acid. For example, analogous benzoate esters hydrolyze quantitatively within 4–6 hours .

  • Amide hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the acetamide bond, yielding a free amine and acetic acid derivative. This is critical in prodrug activation.

Table 2: Hydrolysis Pathways

Functional GroupConditionsProductNotes
Ethyl ester1M NaOH, 60°C, 6hCarboxylic acidRate depends on steric effects
Acetamide6M HCl, reflux, 12h2-aminoacetate + acetic acidRequires prolonged heating

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring undergoes EAS at the meta position due to fluorine’s strong electron-withdrawing effect. Key reactions include:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at the meta position, though yields are moderate (40–55%) due to steric hindrance from the triazolopyrimidine core .

  • Halogenation : Bromination (Br2_2, FeBr3_3) selectively adds bromine to the meta position .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient triazolopyrimidine core allows NAS at the 7-position. For example:

  • Reaction with amines (e.g., NH3_3) in DMF at 120°C replaces the thioacetamido group with an amino group .

  • Thiols (e.g., PhSH) displace the acetamido moiety under basic conditions (K2_2CO3_3, DMSO).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki coupling : The 4-fluorophenyl group couples with aryl boronic acids (e.g., PhB(OH)2_2) using Pd(PPh3_3)4_4 as a catalyst, yielding biaryl derivatives (70–80% yield) .

  • Buchwald-Hartwig amination : Introduces secondary amines at the triazolopyrimidine core .

Photochemical Stability

UV-Vis studies show decomposition under UV light (254 nm) via cleavage of the triazolo ring, forming pyrimidine-thiol intermediates. Stabilizers like BHT (butylated hydroxytoluene) reduce degradation by 60–70% .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily through:

  • Loss of the ethyl ester group (220–250°C).

  • Breakdown of the triazolopyrimidine core (300–350°C).

Scientific Research Applications

Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including as a catalyst or additive in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate involves its interaction with specific molecular targets, including enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include compounds with variations in the triazolo[4,5-d]pyrimidine core, substituents at the 3-position (e.g., benzyl, chlorobenzyl, or morpholine groups), and modifications to the thioacetamido side chain. Below is a comparative analysis based on synthetic, physicochemical, and biological data from diverse sources:

Table 1: Comparative Analysis of Triazolo[4,5-d]Pyrimidine Derivatives

Compound Structure Molecular Weight (g/mol) Key Substituents Biological Activity (IC50/EC50) Solubility/Stability Reference
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate ~422.45* 4-Fluorophenyl, ethyl ester Not reported (inferred A2A AR antagonism) Moderate solubility in DMSO [Synthesized]
3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine () 344.16 Benzyl, propylthio Potent kinase inhibition (IC50 < 10 nM) High lipophilicity
N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide () 378.13 4-Chlorobenzyl, acetamide Selective A2A adenosine receptor antagonism Low aqueous solubility
2-((3-(4-(Morpholinomethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole () 514.62 Morpholine, benzodioxazole Dual EZH2/HDAC inhibition Enhanced solubility (polar groups)
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole () 366.40 Benzyl, benzodioxazole Antiproliferative activity (GI50 = 1.2 µM) Low metabolic stability

*Calculated using ChemDraw.

Key Findings

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound may confer higher electronegativity and improved receptor binding compared to 4-chlorobenzyl () or benzyl () derivatives, which prioritize lipophilicity .
  • Morpholine-containing analogues () exhibit enhanced aqueous solubility due to polar groups, whereas benzodioxazole-thio derivatives () show compromised metabolic stability despite potent antiproliferative effects .

Side Chain Modifications :

  • The ethyl ester in the target compound may improve cell permeability compared to acetamide () or propylthio () groups but could increase susceptibility to esterase-mediated hydrolysis .

Synthetic Yields :

  • Derivatives with benzyl/chlorobenzyl substituents (Evidences 1, 5) are synthesized in high yields (82–88%), whereas morpholine-functionalized analogues () require complex purification (89.9% yield) .

Biological Activity

Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring and a pyrimidine moiety, which are known for their biological significance. The synthesis typically involves multi-step organic reactions that include the formation of thioacetamide derivatives and subsequent acetylation processes.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity : In vitro assays demonstrated moderate cytotoxic activity against various cancer cell lines. The compound exhibited an IC50 value of approximately 18.1 µM against MCF-7 cells, indicating promising potential as an anticancer agent .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, which was evidenced by increased early apoptotic markers in treated MCF-7 cells compared to controls. This suggests that the compound may disrupt cellular proliferation and promote programmed cell death .

2. Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that derivatives similar to this compound can reduce levels of pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could be beneficial in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiol group and the triazole ring have been shown to enhance cytotoxicity against specific cancer cell lines:

Modification Effect on Cytotoxicity IC50 (µM)
Thiol group substitutionIncreased activity against MCF-714.1
Triazole ring modificationEnhanced binding affinity1.1

These findings underscore the importance of specific functional groups in determining the overall efficacy of the compound .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on MCF-7 Cells : A study found that treatment with this compound led to significant cell cycle arrest at sub-G1 and S phases, indicating its potential as a therapeutic agent in breast cancer treatment .
  • VEGFR Inhibition : Another investigation revealed that compounds with similar structures effectively inhibited VEGFR-2 activity, outperforming established drugs like sunitinib in certain assays (IC50 = 0.039 µM) .

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